molecular formula C7H4BrFO3 B13093335 2-Bromo-5-fluoro-3-hydroxybenzoic acid

2-Bromo-5-fluoro-3-hydroxybenzoic acid

Cat. No.: B13093335
M. Wt: 235.01 g/mol
InChI Key: SVUBWBNLGSCMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-fluoro-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrFO3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and hydroxyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-3-hydroxybenzoic acid typically involves the bromination and fluorination of 3-hydroxybenzoic acid. One common method includes:

    Bromination: 3-Hydroxybenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) under suitable conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluoro-3-hydroxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution: Derivatives with different functional groups replacing bromine or fluorine.

    Oxidation: 2-Bromo-5-fluoro-3-hydroxybenzaldehyde or this compound derivatives.

    Reduction: 2-Bromo-5-fluoro-3-methoxybenzoic acid.

Scientific Research Applications

2-Bromo-5-fluoro-3-hydroxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-5-fluoro-3-hydroxybenzoic acid exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or modulate receptor activity through binding interactions facilitated by its functional groups. The bromine and fluorine atoms can enhance binding affinity and specificity, while the hydroxyl group can participate in hydrogen bonding.

Comparison with Similar Compounds

  • 2-Bromo-3-hydroxybenzoic acid
  • 5-Fluoro-3-hydroxybenzoic acid
  • 2-Bromo-5-fluorobenzoic acid

Comparison:

  • 2-Bromo-5-fluoro-3-hydroxybenzoic acid is unique due to the simultaneous presence of bromine, fluorine, and hydroxyl groups, which confer distinct reactivity and interaction profiles.
  • 2-Bromo-3-hydroxybenzoic acid lacks the fluorine atom, which may reduce its reactivity in certain substitution reactions.
  • 5-Fluoro-3-hydroxybenzoic acid lacks the bromine atom, potentially affecting its ability to participate in coupling reactions.
  • 2-Bromo-5-fluorobenzoic acid lacks the hydroxyl group, which may limit its hydrogen bonding capabilities and biological activity.

Properties

Molecular Formula

C7H4BrFO3

Molecular Weight

235.01 g/mol

IUPAC Name

2-bromo-5-fluoro-3-hydroxybenzoic acid

InChI

InChI=1S/C7H4BrFO3/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,10H,(H,11,12)

InChI Key

SVUBWBNLGSCMJT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.